2-(tert-Butyl)pyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a position of immense importance in the fields of organic and medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, its structure is fundamental to life itself. gsconlinepress.com The most prominent examples of its natural significance are the nucleobases cytosine, thymine, and uracil, which are integral components of the nucleic acids, DNA and RNA, that carry the genetic code of all living organisms. researchgate.netscialert.net
Beyond the nucleic acids, the pyrimidine scaffold is a key structural component in a variety of essential biological molecules. bohrium.com These include vitamins and coenzymes such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), which are crucial for cellular metabolism. researchgate.netscialert.net The natural prevalence of the pyrimidine moiety has served as a major inspiration for medicinal chemists, leading to the exploration and development of a multitude of synthetic derivatives with therapeutic potential. researchgate.net The scaffold's ability to engage in various biological interactions, coupled with its synthetic tractability, has cemented its role as a vital component in the design of new drugs. bohrium.commdpi.com
Overview of Pyrimidine Derivatives as Privileged Pharmacophores
In medicinal chemistry, the term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thus appearing as a recurring motif in a variety of bioactive compounds. The pyrimidine scaffold is a quintessential example of such a structure. bohrium.comnih.govresearchgate.net Its unique electronic properties and the specific geometry conferred by the two nitrogen atoms allow for diverse interactions with biological macromolecules, including hydrogen bonding and π-π stacking. bohrium.com
The true power of the pyrimidine core lies in its synthetic versatility. The ring can be readily functionalized at various positions, allowing chemists to systematically modify its structure to fine-tune its biological activity. bohrium.com These modifications can alter the molecule's size, shape, polarity, and hydrogen-bonding capabilities, enabling the resulting derivatives to target a wide array of receptors and enzymes with high affinity and selectivity. nih.gov Consequently, pyrimidine derivatives have been developed that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. gsconlinepress.commdpi.com Structure-activity relationship (SAR) studies have consistently shown that even slight alterations to the substituents on the pyrimidine ring can lead to dramatic changes in biological function, making it a fertile ground for drug discovery and optimization. bohrium.com
Table 1: Selected Biologically Active Pyrimidine Derivatives
| Compound Name | Class/Significance | Reference(s) |
| Cytosine | Nucleic Acid Base | researchgate.netscialert.net |
| Thymine | Nucleic Acid Base | researchgate.netscialert.net |
| Uracil | Nucleic Acid Base | researchgate.netscialert.net |
| Thiamine | Vitamin B1 | researchgate.netscialert.net |
| 5-Fluorouracil | Anticancer Agent | researchgate.net |
| Raltegravir | Antiviral (HIV) Agent | nih.gov |
Historical Context of Pyrimidinol Research and Development
The history of pyrimidine chemistry dates back to the 19th century. One of the earliest isolations of a pyrimidine derivative was alloxan, obtained by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.com However, the profound biological significance of pyrimidines was not fully realized until their identification as core components of nucleic acids in the following decades. researchgate.netscialert.net
The modern era of pyrimidine research, particularly in medicine, began to flourish in the mid-20th century. Over the past 60 years, pyrimidine-based compounds have grown from academic curiosities to indispensable components of modern pharmacotherapy. bohrium.commdpi.com This period saw the development of numerous synthetic pyrimidine derivatives, including the barbiturates, which are pyrimidine derivatives, and early anticancer drugs like 5-fluorouracil. researchgate.net
Within the broader class of pyrimidines, the pyrimidinol (or hydroxypyrimidine) and pyrimidone sub-classes have been subjects of intensive investigation. These compounds exist in tautomeric forms, a feature that can be critical to their biological activity. Historically, research has led to the development of pyrimidone-containing drugs for various conditions. For instance, the quest for effective antiviral therapies resulted in the development of pyrimidone-based HIV integrase inhibitors, a significant milestone in the management of AIDS. nih.gov More recently, research has focused on pyrimidinol derivatives as multifunctional antioxidants designed to protect against cellular damage caused by oxidative stress. figshare.com This line of inquiry explores their potential in treating mitochondrial and neurodegenerative diseases, highlighting the continuing evolution and diversification of pyrimidine-based research. figshare.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLZBIRORCZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42351-88-2 | |
| Record name | 2-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Tert Butyl Pyrimidin 4 Ol and Its Derivatives
Retrosynthetic Analysis and Strategic Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 2-(tert-butyl)pyrimidin-4-ol, the primary disconnection strategy involves cleaving the bonds formed during the cyclization to construct the pyrimidine (B1678525) ring.
The most logical retrosynthetic disconnections for the pyrimidine ring of this compound break the molecule down into a C-C-C three-carbon unit and an N-C-N one-carbon unit, which is a common strategy for pyrimidine synthesis. wikipedia.org The key one-carbon fragment is derived from pivalamidine (2,2-dimethylpropanimidamide), which provides the tert-butyl group at the 2-position. The three-carbon component can be derived from various precursors, such as β-ketoesters, ethyl cyanoacetate (B8463686), or acetylacetone (B45752) derivatives. This leads to several strategic approaches for the synthesis of the target molecule, which will be explored in the following sections.
Conventional Synthetic Routes
The construction of the this compound ring system is predominantly achieved through condensation reactions that form the heterocyclic core in a single step. These methods are widely applicable to the synthesis of a variety of substituted pyrimidines. organic-chemistry.org
Condensation Reactions with Carbonyl Compounds and Amidines
The most common and direct method for the synthesis of 2-substituted pyrimidin-4-ols is the condensation of a β-dicarbonyl compound or its equivalent with an amidine. wikipedia.org In the case of this compound, this involves the reaction of pivalamidine with a suitable three-carbon electrophile.
A typical reaction involves the condensation of pivalamidine hydrochloride with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of a base like sodium ethoxide. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidin-4-ol ring.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Pivalamidine hydrochloride | Ethyl acetoacetate | Sodium ethoxide | Ethanol (B145695) | 2-(tert-Butyl)-6-methylpyrimidin-4-ol |
| Pivalamidine hydrochloride | Diethyl malonate | Sodium ethoxide | Ethanol | Ethyl 2-(tert-butyl)-4-hydroxypyrimidine-6-carboxylate |
Approaches from Ethyl Cyanoacetate
Ethyl cyanoacetate is a versatile precursor for pyrimidine synthesis. Its reaction with pivalamidine in the presence of a strong base provides a route to this compound derivatives. The cyano group can be hydrolyzed and decarboxylated in a subsequent step if the unsubstituted pyrimidine is desired.
The general scheme involves the base-catalyzed condensation of pivalamidine with ethyl cyanoacetate to form an intermediate that cyclizes to the pyrimidine ring. The specific conditions can be tailored to favor the formation of the desired product.
| Reactant 1 | Reactant 2 | Base | Solvent | Intermediate Product |
| Pivalamidine | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 4-Amino-2-(tert-butyl)pyrimidine-5-carbonitrile |
Synthesis from Acetyl Acetone Precursors
Acetylacetone is another readily available three-carbon synthon for pyrimidine synthesis. The condensation of acetylacetone with pivalamidine under basic or acidic conditions can lead to the formation of 2-(tert-butyl)-4,6-dimethylpyrimidine, which can then be further functionalized. While this does not directly yield the pyrimidin-4-ol, it represents a viable route to derivatives. The pyrimidine ring formation can be achieved from acetylacetone and urea (B33335) by a [3+3] cycloaddition. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Pivalamidine | Acetylacetone | Base (e.g., NaOH) | Ethanol | 2-(tert-Butyl)-4,6-dimethylpyrimidine |
| Pivalamidine | Acetylacetone | Acid (e.g., HCl) | Toluene | 2-(tert-Butyl)-4,6-dimethylpyrimidine |
Derivations from Aryl Halides
While not a primary method for the synthesis of the pyrimidine ring itself, reactions involving aryl halides can be crucial for the synthesis of more complex derivatives of this compound. For instance, a pre-formed pyrimidine ring containing a halogen atom at the 4-position can undergo nucleophilic substitution to introduce the hydroxyl group. This two-step approach involves first synthesizing a 2-tert-butyl-4-halopyrimidine, followed by hydrolysis. This can be an effective strategy if the corresponding halopyrimidine is readily accessible.
| Starting Material | Reagent | Conditions | Product |
| 2-(tert-Butyl)-4-chloropyrimidine | Sodium hydroxide (B78521) | Aqueous, heat | This compound |
| 2-(tert-Butyl)-4-bromopyrimidine | Potassium hydroxide | Ethanol, reflux | This compound |
Synthesis from Sulfonyl Azides
A more specialized approach to pyrimidine synthesis involves the use of sulfonyl azides. Copper-catalyzed tandem reactions of sulfonyl azides, terminal alkynes, and amidines can lead to the formation of highly substituted pyrimidines. mdpi.com This method offers a route to complex pyrimidine derivatives through a [4+2] cycloaddition mechanism. While this might not be the most direct route to this compound itself, it provides a pathway to derivatives with diverse functionalities.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Tosyl azide (B81097) | Phenylacetylene | Pivalamidine | Copper(I) iodide | 2-(tert-Butyl)-4-phenyl-6-tosylpyrimidine |
Routes Involving Functionalized Enamines
The synthesis of pyrimidine derivatives can be achieved through the cyclocondensation of amidines with β-enamino esters. This method involves the reaction of a β-enamino ester, a type of functionalized enamine, with an amidine, such as pivalamidine (2,2-dimethylpropanimidamide), to form the pyrimidin-4-ol ring system.
The general mechanism proceeds via an initial nucleophilic attack by the amidine on the carbonyl group of the ester, followed by an intramolecular cyclization with the elimination of an alcohol and an amine. While this represents a viable pathway for pyrimidine synthesis, specific examples detailing the synthesis of this compound using this exact route require further investigation in the literature. However, the synthesis of pyrimidines from β-amino alcohols is a known efficient process. nih.gov
Utilization of Benzonitrile and Malononitrile (B47326) in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies where multiple reactants combine in a single pot to form a complex product, thereby minimizing waste and saving time. Malononitrile is a particularly versatile reagent in MCRs for synthesizing a wide variety of heterocyclic compounds, including pyridines and fused pyrimidines. nih.govtaylorfrancis.com
While the specific MCR of benzonitrile, malononitrile, and a tert-butyl containing precursor to directly yield this compound is not prominently documented, the general principle is plausible. Typically, in such reactions involving malononitrile, an aldehyde or ketone component first reacts with malononitrile in a Knoevenagel condensation. ekb.eg The resulting adduct then undergoes further reaction and cyclization. For instance, the three-component reaction of an aldehyde, malononitrile, and barbituric acid is a common route to pyrano[2,3-d]pyrimidine derivatives. nih.gov Adapting this to form the target compound would likely involve the reaction of pivalamidine, malononitrile, and a suitable carbonyl compound or equivalent. The iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a modern, sustainable approach in this field, yielding highly decorated pyrimidines. figshare.com
Hydrolysis of Halogenated Pyrimidines (e.g., 2-tert-Butyl-5-halopyrimidines)
A common and effective method for the synthesis of pyrimidin-4-ols is the hydrolysis of a 4-halopyrimidine precursor. This reaction proceeds via a nucleophilic aromatic substitution mechanism where a halide (typically chloride) at the 4-position of the pyrimidine ring is displaced by a hydroxide ion.
The synthesis of this compound via this route would involve two main steps:
Synthesis of the Precursor : Preparation of 2-tert-butyl-4-chloropyrimidine (B170276). This can be achieved through various methods, often starting from a corresponding pyrimidin-4-ol and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).
Hydrolysis : The 2-tert-butyl-4-chloropyrimidine is then subjected to hydrolysis, typically by heating with an aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), or sometimes under acidic conditions. beilstein-journals.org
This method's reliability makes it a staple in pyrimidine chemistry. The susceptibility of the C4-chloro group to hydrolysis can be a crucial factor in the synthesis of related heterocyclic compounds. beilstein-journals.orgresearchgate.net
Direct Halogenation of Pyrimidine Precursors (e.g., 2-tert-Butylpyrimidine)
Direct C-H halogenation is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. For electron-deficient heteroaromatics like pyrimidines, direct halogenation can be challenging. However, recent methods have been developed to facilitate this transformation.
One such method involves the use of common reagents like CBr₄ or CCl₄ as the halogen source, promoted by sodium tert-butoxide (t-BuONa). This protocol has proven effective for the efficient halogenation of various electron-deficient (hetero)arenes under mild conditions. The application of this methodology to a precursor like 2-tert-butylpyrimidine would allow for the direct installation of a halogen at a specific position on the ring, which could then be used in subsequent reactions, such as the hydrolysis described in the previous section or cross-coupling reactions.
Cyclocondensation of α-Aminoamidines with Carbonyl Derivatives
The cyclocondensation of amidines with β-dicarbonyl compounds is one of the most fundamental and widely used methods for constructing the pyrimidine ring, often referred to as the Principal Synthesis. To synthesize this compound, pivalamidine hydrochloride would be the amidine component.
The reaction involves the condensation of pivalamidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. The mechanism can be summarized as follows:
The base deprotonates the β-ketoester to form an enolate.
The amidine adds to the ketone carbonyl of the β-ketoester.
An intramolecular cyclization occurs via the attack of an amidine nitrogen onto the ester carbonyl.
Elimination of water and ethanol leads to the formation of the aromatic pyrimidin-4-ol ring.
This robust method allows for the synthesis of a wide variety of substituted pyrimidines. uobaghdad.edu.iq
Modern and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial advantages over conventional heating methods. The primary benefits include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer side products. nih.govresearchgate.netbenthamdirect.com
This technology can be applied to many of the classical pyrimidine syntheses, including the Biginelli reaction and other multi-component reactions. mdpi.com For the synthesis of this compound and its derivatives, applying microwave irradiation to the cyclocondensation of pivalamidine with a β-ketoester could reduce reaction times from several hours to mere minutes. nih.gov Similarly, the hydrolysis of 2-tert-butyl-4-chloropyrimidine could be accelerated. The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis (Illustrative Examples)
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Bis-pyrimidine Synthesis | 6-15 hours | 10-15 minutes | ~10-15% | nih.gov |
| Thiazolopyrimidine Synthesis | 24 hours | 8 minutes | 27-33% | nih.gov |
| Pyrimido[4,5-d]pyrimidine Synthesis | 4-6 hours | 60-90 seconds | ~5-10% | researchgate.net |
| Chalcone-based Pyrimidine Synthesis | 6-8 hours | 15-25 minutes | ~10-12% | benthamdirect.com |
Catalyst-Free and Solvent-Free Conditions
The pursuit of environmentally benign and efficient chemical syntheses has led to the development of catalyst-free and solvent-free methods for preparing pyrimidine derivatives. One notable approach involves the reaction of amidines with β-keto esters. While specific data for the direct synthesis of this compound under these conditions is not extensively detailed in publicly available literature, the general principle relies on the condensation reaction between pivalamidine and a suitable three-carbon synthon like ethyl 3,3-dimethyl-3-oxopropanoate.
Mechanochemical methods, such as ball milling, have also emerged as a powerful technique for solvent-free synthesis. These reactions are initiated and sustained by mechanical energy, obviating the need for bulk solvents and often proceeding without a catalyst. This approach offers advantages in terms of reduced waste, lower costs, and potentially shorter reaction times.
A plausible catalyst-free and solvent-free synthesis of this compound would involve the direct condensation of pivalamidine hydrochloride with ethyl acetoacetate. The reaction likely proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent elimination of ethanol and water to yield the desired pyrimidinone.
Table 1: Postulated Catalyst-Free Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Pivalamidine hydrochloride | Ethyl acetoacetate | Thermal, solvent-free | This compound | Data not available |
| Pivalamidine | Ethyl 3,3-dimethyl-3-oxopropanoate | Mechanochemical (ball milling) | This compound | Data not available |
ZnCl₂-Catalyzed Three-Component Coupling Reactions
Zinc chloride (ZnCl₂) has proven to be an effective Lewis acid catalyst for various organic transformations, including the synthesis of pyrimidine derivatives through three-component reactions. This methodology typically involves the condensation of an amidine, a β-dicarbonyl compound, and an aldehyde or its equivalent.
For the synthesis of this compound derivatives, a three-component reaction could be envisioned utilizing pivalamidine, a β-keto ester, and an orthoformate. The role of ZnCl₂ is to activate the carbonyl group of the β-keto ester, facilitating the initial condensation with the amidine. Subsequent reaction with the orthoformate and cyclization would lead to the formation of the pyrimidine ring.
While specific literature detailing the ZnCl₂-catalyzed synthesis of the parent this compound is scarce, the general applicability of this method to a wide range of substituted pyrimidines suggests its potential. The reaction conditions, such as solvent, temperature, and catalyst loading, would need to be optimized to achieve high yields of the target compound.
Table 2: Representative ZnCl₂-Catalyzed Three-Component Pyrimidine Synthesis
| Amidine | β-Keto Ester | C1 Source | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| Pivalamidine | Ethyl acetoacetate | Triethyl orthoformate | ZnCl₂ | Ethanol | Reflux | Ethyl 2-(tert-butyl)-4-methyl-pyrimidine-5-carboxylate | Data not available |
| Benzamidine | Ethyl benzoylacetate | Triethyl orthoformate | ZnCl₂ | Acetonitrile | 80 | Ethyl 2,4-diphenylpyrimidine-5-carboxylate | ~70-85 |
Iron(II)-Complex Catalysis in Pyrimidine Synthesis
Iron, being an abundant and non-toxic metal, has garnered significant interest as a catalyst in organic synthesis. Iron(II) complexes, in particular, have been utilized in the synthesis of pyrimidines through various reaction pathways, including multicomponent reactions and cycloadditions.
One established iron-catalyzed route to pyrimidines involves a three-component reaction of an alcohol, an alkyne, and an amidine. In this process, the iron(II) catalyst facilitates the dehydrogenation of the alcohol to an aldehyde in situ. The aldehyde then reacts with the alkyne to form a chalcone (B49325) intermediate, which subsequently undergoes condensation and cyclization with the amidine to afford the pyrimidine product. While this method is versatile, its direct application to the synthesis of this compound would require the use of specific starting materials that lead to the desired substitution pattern.
Another approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. Although not a direct route to this compound, this method highlights the utility of iron catalysts in constructing the pyrimidine core from simple, readily available precursors.
Table 3: Examples of Iron-Catalyzed Pyrimidine Synthesis
| Reactants | Catalyst System | Reaction Type | Product Class |
| Alcohol, Alkyne, Amidine | Fe(II) complex with a redox-active ligand | Dehydrogenative multicomponent coupling | Trisubstituted pyrimidines |
| Alkynenitrile, Cyanamide | FeI₂ / iPrPDAI / Zn | [2+2+2] Cycloaddition | 2-Aminopyrimidines |
Stereoselective and Asymmetric Synthesis Strategies
The synthesis of chiral pyrimidine derivatives is of great interest due to their potential applications in medicinal chemistry. Stereoselective and asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms in the final product, leading to enantiomerically enriched or pure compounds.
For derivatives of this compound, stereocenters can be introduced at various positions on the pyrimidine ring or on its substituents. One common approach is the stereoselective reduction of a prochiral precursor, such as a 2-(tert-butyl)pyrimidin-4(3H)-one derivative. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other.
Asymmetric synthesis can also be achieved by employing chiral auxiliaries or catalysts in the pyrimidine ring-forming reaction itself. For instance, a chiral amidine or a chiral β-keto ester could be used in a condensation reaction to induce asymmetry in the final product. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral heterocycles.
Research in the asymmetric synthesis of related heterocyclic compounds often utilizes chiral ligands complexed with transition metals to catalyze enantioselective transformations. The development of such methods for 2-(tert-butyl)pyrimidine derivatives remains an active area of investigation.
Table 4: General Strategies for Stereoselective Pyrimidine Synthesis
| Strategy | Approach | Example Precursor/Reaction |
| Stereoselective Reduction | Use of chiral reducing agents or catalysts on a prochiral pyrimidinone. | Reduction of 2-(tert-butyl)-6-methylpyrimidin-4(3H)-one. |
| Chiral Auxiliary | Incorporation of a removable chiral group on a reactant. | Condensation involving a chiral β-keto ester. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of the ring formation. | Metal-catalyzed cycloaddition with a chiral ligand. |
Chemical Reactivity and Transformations of 2 Tert Butyl Pyrimidin 4 Ol
Electrophilic Aromatic Substitution Reactions
Direct electrophilic aromatic substitution on the pyrimidine (B1678525) ring of 2-(tert-butyl)pyrimidin-4-ol is generally challenging due to the inherent electron-deficient nature of the pyrimidine nucleus, which is further deactivated by the two nitrogen atoms. Electrophilic attack on the ring carbon atoms is typically disfavored. Instead, electrophiles are more likely to react at the nitrogen or oxygen atoms.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related pyrimidine systems. In general, the pyrimidine ring is resistant to common electrophilic substitution reactions such as nitration and halogenation under standard conditions. Forced conditions often lead to low yields and a mixture of products. The presence of the activating hydroxyl group and the tert-butyl group may slightly modulate the reactivity, but the overarching deactivating effect of the ring nitrogens is expected to dominate.
Nucleophilic Substitution Reactions on the Pyrimidine Ring
Nucleophilic substitution is a much more common and synthetically useful transformation for pyrimidine derivatives. The hydroxyl group at the 4-position of this compound can be converted into a good leaving group, such as a chloride or a sulfonate, to facilitate nucleophilic attack. The conversion of the hydroxyl group to a chlorine atom, for instance, can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-2-(tert-butyl)pyrimidine is a versatile intermediate for introducing a wide range of nucleophiles.
The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogens. This allows for the displacement of the chloride by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of substituted pyrimidines.
Table 1: Examples of Nucleophilic Substitution Reactions on a 4-Chloropyrimidine Moiety
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 4-Aminopyrimidine (B60600) |
| Alkoxide | R-ONa | 4-Alkoxypyrimidine |
| Thiolate | R-SNa | 4-Thioetherpyrimidine |
The reaction conditions for these substitutions are typically mild, often involving heating the 4-chloro-2-(tert-butyl)pyrimidine with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.
Oxidation Reactions and their Regioselectivity
The oxidation of pyrimidinol systems can lead to various products depending on the oxidant and the reaction conditions. For this compound, potential sites of oxidation include the pyrimidine ring itself and the tert-butyl group. However, the tert-butyl group is generally resistant to oxidation under mild conditions.
Oxidation of the pyrimidine ring can occur at the nitrogen atoms to form N-oxides. The use of oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of pyrimidine N-oxides. The regioselectivity of N-oxidation would be influenced by the electronic effects of the substituents. The electron-donating tert-butyl group at the 2-position and the hydroxyl group at the 4-position would influence which of the two ring nitrogens is more susceptible to oxidation.
Reduction Chemistry of Pyrimidinol Systems
The reduction of the pyrimidine ring in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can lead to the saturation of the pyrimidine ring to afford di- or tetrahydropyrimidine derivatives.
The specific conditions of the reduction, such as the choice of catalyst, solvent, temperature, and pressure, will determine the extent of reduction and the stereochemistry of the resulting products. The keto-enol tautomerism of the starting material may also influence the reaction pathway and the final products.
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. To participate in these reactions, the hydroxyl group of this compound typically needs to be converted into a halide (e.g., chloride or bromide) or a triflate, which can then act as the electrophilic partner in the coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. A 4-halo-2-(tert-butyl)pyrimidine derivative can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-(tert-butyl)pyrimidine derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance.
The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and can be optimized to achieve high yields.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of a 4-Chloropyrimidine
| Component | Example |
|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, DavePhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. A 4-halo-2-(tert-butyl)pyrimidine can be coupled with various aryl or heteroaryl boronic acids or their esters to produce 4-aryl- or 4-heteroaryl-2-(tert-butyl)pyrimidines. mdpi.com
This reaction offers a powerful method for the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in medicinal chemistry. The reaction conditions are generally mild and tolerant of a wide variety of functional groups.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of a 4-Chloropyrimidine
| Component | Example |
|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Solvent | Toluene/Water, Dioxane/Water, DME |
| Temperature | 80-110 °C |
C-H Borylation and Subsequent Functionalization
Direct C-H borylation of heterocyclic compounds is a powerful tool for introducing functional handles that can be further elaborated through cross-coupling reactions. While specific studies on the C-H borylation of this compound are not extensively documented, the reactivity of related pyrimidine and pyridone systems provides valuable insights into its potential for such transformations.
Iridium-catalyzed C-H borylation has emerged as a prominent method for the functionalization of heteroarenes. The regioselectivity of these reactions is often governed by steric factors, directing the boryl group to the least hindered C-H bond. illinois.edursc.orgnih.gov For this compound, the C-H bonds at the 5- and 6-positions of the pyrimidine ring are potential sites for borylation. The bulky tert-butyl group at the 2-position would likely direct borylation towards the C-5 and C-6 positions. The electronic nature of the pyrimidin-4-ol ring, being electron-deficient, can also influence the reactivity.
Rhodium-catalyzed C-H activation is another strategy that could be applicable. These reactions often proceed via chelation-assisted pathways, where a directing group guides the metal catalyst to a specific C-H bond. nih.govnih.govscispace.com While this compound itself lacks a strong directing group for this type of transformation, derivatives could be designed to undergo directed C-H functionalization.
Once a borylated derivative of this compound is obtained, the boronic ester or acid can serve as a versatile intermediate for a variety of subsequent functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, would allow for the introduction of aryl, heteroaryl, or vinyl groups at the borylated position. mdpi.comresearchgate.net This would provide a modular approach to a wide range of substituted pyrimidin-4-ol derivatives.
Table 1: Potential C-H Borylation and Subsequent Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 5-Boryl-2-(tert-butyl)pyrimidin-4-ol and/or 6-Boryl-2-(tert-butyl)pyrimidin-4-ol |
| Suzuki-Miyaura Coupling | Aryl-Br, Pd(PPh₃)₄, Base | 5-Aryl-2-(tert-butyl)pyrimidin-4-ol or 6-Aryl-2-(tert-butyl)pyrimidin-4-ol |
Functional Group Interconversions and Derivatizations
The hydroxyl group and the pyrimidine ring of this compound are amenable to a variety of functional group interconversions and derivatizations, allowing for the synthesis of a diverse library of related compounds.
The hydroxyl group can undergo O-alkylation and O-acylation reactions. Alkylation with alkyl halides in the presence of a base would yield the corresponding 4-alkoxy-2-(tert-butyl)pyrimidines. The choice of base and reaction conditions can be crucial to control the regioselectivity between O- and N-alkylation, given the lactam-lactim tautomerism. Acylation with acid chlorides or anhydrides would produce the corresponding 4-acyloxy derivatives.
Due to the presence of the ring nitrogen atoms, N-alkylation is also a possible reaction pathway. The regioselectivity of N-alkylation would be influenced by the electronic properties of the pyrimidine ring and the steric hindrance imposed by the tert-butyl group.
The hydroxyl group at the 4-position can be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-tert-butyl-4-chloropyrimidine (B170276) is a key intermediate for nucleophilic aromatic substitution reactions. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups at the 4-position. For instance, reaction with ammonia or primary/secondary amines would lead to the corresponding 4-aminopyrimidine derivatives.
Cyclization and Ring-Fusion Reactions
The pyrimidine-4-ol scaffold of this compound can serve as a building block for the construction of more complex fused heterocyclic systems.
Derivatives of this compound bearing appropriate functional groups on a side chain can undergo intramolecular cyclization to form fused ring systems. For example, a 4-alkoxy-2-tert-butylpyrimidine with a reactive functional group at the terminus of the alkoxy chain could cyclize onto the pyrimidine ring.
This compound can participate in intermolecular condensation reactions with bifunctional reagents to construct fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines. nih.govmdpi.comresearchgate.net For instance, reaction with a 1,3-dielectrophile could lead to the formation of a new six-membered ring fused to the pyrimidine core. The reaction of 6-aminouracil (B15529) derivatives (structurally related to the tautomeric form of pyrimidin-4-ols) to form pyrimido[4,5-d]pyrimidines is a well-established synthetic route. nih.gov
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.orgwikipedia.org While this compound itself is not a typical substrate for the classical Biginelli reaction, its structural motifs can be found in the products of such reactions. Moreover, Biginelli-like reactions, which involve variations of the three core components, represent a versatile strategy for the synthesis of a wide array of pyrimidine-containing heterocycles. mdpi.comnih.gov It is conceivable that derivatives of this compound could be employed in modified Biginelli-type condensations to access more complex heterocyclic architectures.
Electrochemically Mediated Transformations
The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing novel synthetic transformations. The pyrimidine ring is known to be electrochemically active.
The electrochemical reduction of pyrimidines typically involves the transfer of electrons to the electron-deficient ring system. acs.orgacs.orgumich.edu The specific reduction potential and mechanism for this compound would be influenced by the presence of the tert-butyl and hydroxyl substituents. The reduction products could include di- or tetrahydro-pyrimidine derivatives.
The electrochemical oxidation of pyrimidin-4-ones can lead to a variety of products depending on the reaction conditions and the presence of other functional groups. nih.govmdpi.comnih.gov The oxidation may occur at the pyrimidine ring or at the hydroxyl group. The presence of the electron-donating tert-butyl group might influence the oxidation potential. Electrochemical methods can also be used to drive C-H functionalization reactions, offering a green and efficient alternative to traditional chemical methods.
Table 2: Summary of Potential Chemical Transformations of this compound
| Section | Reaction Type | Key Features |
| 3.5.3 | C-H Borylation | Potential for regioselective functionalization at C-5 and C-6, enabling further cross-coupling reactions. |
| 3.6 | Functional Group Interconversions | Versatile derivatization of the hydroxyl group (O-alkylation, O-acylation, chlorination) and potential for N-alkylation. |
| 3.7 | Cyclization and Ring-Fusion | Can act as a precursor for fused heterocyclic systems through intramolecular cyclizations and intermolecular condensations. |
| 3.8 | Electrochemical Transformations | Susceptible to both electrochemical reduction and oxidation, offering pathways to novel derivatives. |
Spectroscopic and Advanced Characterization of 2 Tert Butyl Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(tert-Butyl)pyrimidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure. It is important to note that the pyrimidin-4-ol core can exist in tautomeric forms (the -ol and -one forms), which can influence the observed NMR spectra depending on the solvent and temperature. The analysis below assumes the pyrimidin-4-ol tautomer is the major species present.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are predicted:
tert-Butyl Group (-C(CH₃)₃): A prominent singlet would be observed, integrating to nine protons. This is due to the nine equivalent methyl protons of the tert-butyl group, which have no adjacent protons to couple with. The chemical shift is expected in the upfield region, typically around 1.3 ppm.
Pyrimidine (B1678525) Ring Protons: The pyrimidine ring has two protons. These would likely appear as two distinct signals in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group. One would expect two doublets, corresponding to the protons at positions 5 and 6 of the pyrimidine ring. The coupling between these two adjacent protons would result in this doublet splitting pattern.
Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| Pyrimidine-H | Downfield region | Doublet | 1H |
| Pyrimidine-H | Downfield region | Doublet | 1H |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected:
tert-Butyl Group Carbons: Two signals are predicted for the tert-butyl group. One signal for the quaternary carbon atom attached to the pyrimidine ring, and another signal for the three equivalent methyl carbons.
Pyrimidine Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons will be in the downfield region due to the influence of the electronegative nitrogen atoms and the hydroxyl group.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -C (CH₃)₃ | Quaternary region |
| -C(C H₃)₃ | Aliphatic region |
| Pyrimidine-C2 | Downfield |
| Pyrimidine-C4 | Downfield |
| Pyrimidine-C5 | Downfield |
Two-Dimensional NMR Techniques (e.g., DEPT-135, HSQC)
To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional NMR techniques are employed.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show positive signals for the CH and CH₃ carbons and would not show signals for quaternary carbons (like the C attached to the tert-butyl group and the carbons at positions 2 and 4 of the pyrimidine ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show correlations between the tert-butyl protons and the tert-butyl methyl carbons, as well as correlations between the pyrimidine ring protons and their corresponding ring carbons. This would definitively link the proton and carbon skeletons of the molecule.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₈H₁₂N₂O, the theoretical exact mass can be calculated. This experimental value, when compared to the calculated value with a high degree of accuracy (typically within 5 ppm), confirms the elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be used for this confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then provides mass spectrometric data for each component. For this compound, LC-MS would be used to:
Assess Purity: A pure sample should ideally show a single peak in the chromatogram. The area of this peak relative to any impurity peaks can be used to quantify the purity of the sample.
Confirm Identity: The mass spectrometer detector would provide the mass-to-charge ratio (m/z) of the eluting peak. This should correspond to the molecular weight of this compound, further confirming its identity. General LC-MS methods for pyrimidine derivatives often utilize reverse-phase chromatography with a suitable mobile phase gradient. creative-proteomics.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The tautomeric nature of 4-hydroxypyrimidines, which can exist in both keto (pyrimidinone) and enol (pyrimidinol) forms, influences the IR spectrum. For this compound, the pyrimidinone form is generally predominant in the solid state.
The spectrum displays several characteristic absorption bands that confirm the compound's structure. A broad absorption band is typically observed in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibration in the pyrimidinone ring, indicating strong hydrogen bonding in the solid state. The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1395 cm⁻¹ and 1365 cm⁻¹.
The carbonyl (C=O) stretching vibration of the pyrimidinone ring gives rise to a strong, sharp absorption band typically found in the 1700-1650 cm⁻¹ range. Furthermore, the pyrimidine ring itself exhibits characteristic stretching vibrations for C=N and C=C bonds, which appear in the 1600-1400 cm⁻¹ region. These absorptions, along with the fingerprint region below 1500 cm⁻¹, provide a unique spectral signature for the molecule. researchgate.netresearchgate.netcore.ac.uk
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200-2800 | N-H Stretch | Pyrimidinone Ring |
| 2970-2870 | C-H Stretch | tert-Butyl Group |
| 1700-1650 | C=O Stretch | Pyrimidinone Ring |
| 1600-1450 | C=N and C=C Stretch | Pyrimidine Ring |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound. Due to the compound's moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method. tandfonline.comresearchgate.netnih.gov
In a typical RP-HPLC setup, an octadecyl-functionalized silica gel (C18) column is used as the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium formate or phosphate buffer. tandfonline.comsielc.comresearchgate.net The composition of the mobile phase can be optimized in either an isocratic (constant composition) or gradient (variable composition) mode to achieve effective separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the pyrimidine ring contains a chromophore that absorbs UV light, typically in the range of 220-280 nm. researchgate.net
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | C18 (Octadecylsilyl) Silica Gel (5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgnih.govyoutube.com By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the product.
For a compound like this compound, a silica gel plate is used as the stationary phase due to its polar nature. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation between the spots of the reactants and the product. A common eluent system for pyrimidine derivatives is a mixture of a less polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate (B1210297) or methanol. reddit.com
To monitor a reaction, three spots are typically applied to the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. After developing the plate in the eluent, the spots are visualized, commonly under UV light (at 254 nm), where the aromatic pyrimidine ring will appear as a dark spot. rochester.edumercer.edu The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot for the product is clearly visible. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system and helps in identifying the product.
Table 3: Common TLC System for Monitoring Synthesis of this compound
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV Lamp (254 nm) |
Derivatives and Analogues of 2 Tert Butyl Pyrimidin 4 Ol: Design and Synthesis
Structurally Related Pyrimidinols and their Synthesis
2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol Analogues
The synthesis of pyrimidin-4-ol analogues bearing both a bulky tert-butyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position requires specific synthetic strategies. A common approach to constructing the pyrimidine (B1678525) ring is the condensation of a β-ketoester with an amidine.
For a 2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-ol, a plausible synthetic route involves the reaction of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with pivalamidine hydrochloride. The pivalamidine provides the 2-tert-butyl substituent. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the cyclization and formation of the pyrimidin-4-one ring. The use of trifluoromethanesulfonic anhydride (B1165640) in conjunction with 2-chloropyridine (B119429) to activate N-vinyl amides for reaction with nitriles represents another advanced single-step method for creating substituted pyrimidines, which could be adapted for such targets organic-chemistry.org.
The reaction of trifluorinated 2-bromoenones with amidines also provides a pathway to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade organic-chemistry.org.
Table 1: Key Reagents for Synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol
| Reagent | Role |
| Ethyl 4,4,4-trifluoroacetoacetate | Provides the C4, C5, C6, and trifluoromethyl group of the pyrimidine ring |
| Pivalamidine hydrochloride | Provides the N1, C2, N3, and tert-butyl group of the pyrimidine ring |
| Sodium Ethoxide | Base catalyst for the condensation reaction |
5-Butyl-2-mercapto-6-methylpyrimidin-4-ol (B1271861) Analogues
Analogues of 5-butyl-2-mercapto-6-methylpyrimidin-4-ol, which can also be represented as 5-butyl-6-methyl-2-thiouracil, are typically synthesized via the condensation of a β-ketoester with thiourea (B124793). This is a variation of the classical Biginelli reaction.
The synthesis starts with an appropriately substituted β-ketoester, in this case, ethyl 2-butylacetoacetate. This starting material contains the butyl group at the α-position (which will become position 5 of the pyrimidine) and the methyl group on the ketone carbonyl (which will become position 6). The reaction of ethyl 2-butylacetoacetate with thiourea in the presence of a base like sodium ethoxide in a suitable solvent such as ethanol leads to a cyclocondensation reaction, yielding the desired 5-butyl-2-mercapto-6-methylpyrimidin-4-ol researchgate.netorgsyn.org. The general utility of this method allows for the synthesis of a variety of 2-mercaptopyrimidines by varying the β-dicarbonyl component orgsyn.orgresearchgate.netnih.gov.
Table 2: Synthesis of 5-Butyl-2-mercapto-6-methylpyrimidin-4-ol
| Starting Material 1 | Starting Material 2 | Base/Solvent | Product |
| Ethyl 2-butylacetoacetate | Thiourea | Sodium Ethoxide / Ethanol | 5-Butyl-2-mercapto-6-methylpyrimidin-4-ol |
Pyrimidine-Fused Heterocyclic Systems
Fusing the pyrimidine ring with other heterocyclic systems generates bicyclic and polycyclic scaffolds with diverse chemical properties. These fused systems are often designed as isosteres of naturally occurring purines.
Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives as Purine (B94841) Isosteres
Thiazolo[4,5-d]pyrimidines are recognized as purine isosteres and have been the subject of significant synthetic exploration. A variety of synthetic routes have been developed for these compounds.
One common method involves the construction of the thiazole (B1198619) ring onto a pre-existing pyrimidine core. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) can be initiated by Kaufmann thiocyanation to yield a 5-thiocyanato-compound, which can then be cyclized using acetic anhydride to form the fused thiazole ring sigmaaldrich.com.
Solid-phase synthesis has proven to be an effective strategy for creating libraries of thiazolo[4,5-d]pyrimidine derivatives. This can involve a Thorpe–Ziegler reaction and subsequent cyclization to form the thiazolo[4,5-d]pyrimidin-7(6H)-one structure researchgate.net. By optimizing direct amination reactions on the solid phase, libraries of derivatives can be constructed with high yields over several steps researchgate.net. The introduction of a trifluoromethyl group at the 5-position has also been achieved, starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides and using trifluoroacetic anhydride to form the pyrimidine ring organic-chemistry.org.
Pyrido[2,3-d]pyrimidine and Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds
Pyrido[2,3-d]pyrimidines and their isomers are important heterocyclic scaffolds. Numerous synthetic methods for these compounds have been reported, often involving multi-component reactions.
The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various precursors. One-pot multi-component reactions are particularly efficient, for example, the reaction of 6-aminouracil (B15529) derivatives with aryl aldehydes and activated nitriles, often facilitated by nano-catalysts google.com. Another approach involves the acylation or thioacylation of o-aminonicotinonitrile followed by intramolecular heterocyclization orgsyn.org.
The synthesis of the pyrido[4,3-d]pyrimidine scaffold can be accomplished using precursors like 2,4-disubstituted-6-aryl ethynyl (B1212043) pyridopyrimidines, which react with amines such as tert-butylamine (B42293) researchgate.net.
Table 3: Selected Synthetic Approaches for Pyrido[2,3-d]pyrimidines
| Precursors | Reaction Type | Key Features |
| 6-Aminouracil, Aryl aldehydes, Malononitrile (B47326) | Three-component, one-pot | Often uses nano-catalysts, green procedure google.com |
| o-Aminonicotinonitrile, Acid chlorides/esters | Acylation and intramolecular cyclization | Provides access to various substituted derivatives orgsyn.org |
| Guanidine (B92328) nitrate (B79036), Ethoxymethylenemalononitrile | Condensation and subsequent reduction/cyclization | Multi-step synthesis to build the fused ring system |
Pyrimido[1,2-a]pyrimidines and Related Bicyclic Systems
Pyrimido[1,2-a]pyrimidines represent another class of bicyclic systems containing a bridgehead nitrogen atom. Efficient synthetic routes to this scaffold have been developed.
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e]nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine Analogues
The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic system due to its structural analogy to purines, which allows its derivatives to function as antimetabolites in biochemical pathways. researchgate.net The synthesis of new derivatives has attracted considerable attention, employing various synthetic methodologies. nih.gov One common approach involves the reaction of a pyrazolo[3,4-d]pyrimidin-4-ol core with different alkylating agents. For instance, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with reagents like methyl iodide or propargyl bromide in a solvent such as DMF can yield a variety of substituted analogues. nih.gov This strategy could be adapted to synthesize analogues of 2-(tert-Butyl)pyrimidin-4-ol by utilizing a corresponding tert-butyl-substituted pyrazolopyrimidinol (B10754233) precursor.
The related pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine system has also been explored for its potential as kinase inhibitors. nih.govnih.gov A general synthesis for this scaffold involves the oxidative cyclization of appropriate hydrazone precursors using reagents like ferric chloride. nih.gov The synthesis typically begins from a pyrazolopyrimidine amine, which can be prepared from a pyrazolopyrimidine precursor. For example, a key starting material, pyrazolopyrimidine 4-amine, can be obtained from a formimidate derivative, which itself is synthesized from an aminopyrazole. rsc.org This amine can then be converted into a triazolomercapto derivative by reacting with carbon disulfide, which serves as a precursor for further elaboration into the final tricyclic system. rsc.org
| Compound Class | General Synthetic Strategy | Starting Materials (Examples) |
| Pyrazolo[3,4-d]pyrimidines | Alkylation of pyrazolo[3,4-d]pyrimidin-4-ol | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkyl halides |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines | Oxidative cyclization of hydrazones | Hydrazones derived from pyrazolo[4,3-e]... precursors |
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines | Cyclization from pyrazolopyrimidine amine | 4-amino-pyrazolopyrimidine, Carbon disulfide |
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Thieno[3,2-d]pyrimidin-4(3H)-ones represent another class of bicyclic heterocyclic compounds that have been synthesized and investigated. A synthetic route to this scaffold can begin from a substituted thiophene (B33073). For example, 2-aminothieno[3,2-d]pyrimidin-4-ones can be prepared in a single step through the condensation of a 3-aminothiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net
A multi-step synthesis can also be employed to build the pyrimidine ring onto a pre-existing thiophene. This can start with ethyl 3-aminothiophene-2-carboxylate, which upon heating with urea (B33335), followed by base treatment and acidification, yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net This dione (B5365651) is a versatile intermediate that can be converted to 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) by reacting with phosphorus oxychloride. researchgate.net The dichloro derivative serves as a key precursor for introducing various nucleophiles at the 2- and 4-positions to generate a library of diverse derivatives. To create analogues related to this compound, one could envision starting with a thiophene precursor that already contains the tert-butyl group or introducing it via a suitable tert-butyl-containing reactant during the synthesis.
| Precursor | Reagents | Intermediate/Product |
| 3-Aminothiophene carboxylate | Chloroformamidine hydrochloride | 2-Aminothieno[3,2-d]pyrimidin-4-one |
| Ethyl 3-aminothiophene-2-carboxylate | 1. Urea, heat2. NaOH3. H₂SO₄ | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | POCl₃, Triethylamine (B128534) | 2,4-Dichlorothieno[3,2-d]pyrimidine |
Pyrrolo[3,2-d]pyrimidine Derivatives
The pyrrolo[3,2-d]pyrimidine core is a deazapurine analogue found in various natural products with notable biological activities. nih.gov Synthetic strategies towards this scaffold often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. One such method is a domino C-N coupling/hydroamination reaction. This process starts with an alkynylated uracil, which is reacted with various anilines in the presence of a palladium catalyst to afford pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov The synthesis of the starting alkynylated uracils can be achieved from compounds like 6-chloro-1,3-dimethyluracil (B186940) through bromination followed by a Sonogashira reaction. nih.gov
Another approach involves a one-pot, three-component reaction. For instance, the reaction of 4-hydroxycoumarin, an arylglyoxal hydrate, and a 6-aminouracil in the presence of L-proline as an organocatalyst can yield pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.org These methods provide pathways to functionalized pyrrolopyrimidines, and the incorporation of a tert-butyl group could be achieved by using a 2-tert-butyl-6-aminouracil as the pyrimidine component.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |
| Domino C-N coupling/hydroamination | Alkynylated uracils, Anilines | Pd(OAc)₂, DPEphos, K₃PO₄, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones |
| One-pot, three-component reaction | 4-Hydroxycoumarin, Arylglyoxal hydrate, 6-Aminouracil | L-proline, Acetic acid, reflux | Pyrrolo[3,2-d]pyrimidine derivatives |
Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine Scaffolds
The synthesis of fused pyrimidine systems like pyrimido[1,6-a]pyrimidines can be achieved through various cyclization strategies. One method involves the condensation of a 4-aminopyrimidine (B60600) with β-dicarbonyl compounds or their equivalents. For example, reacting 4-aminopyrimidine with Meldrum's acid or ethyl acetoacetate (B1235776) can yield 4H-pyrimido[1,6-a]pyrimidin-4-ones. nih.gov Another route involves the treatment of 2,4-dichloropyrimidines with 3-aminopropan-1-ol, followed by cyclization induced by thionyl chloride to give tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one. nih.gov Furthermore, one-pot three-component reactions of aminopyrimidines, aldehydes, and β-ketoesters have been employed to synthesize substituted 4H-pyrimido[1,6-a]pyrimidine-3-carboxylates. nih.gov
The isomeric pyrimido[1,6-c]pyrimidine scaffold has also been constructed. For instance, a stepwise Biginelli/Staudinger/aza-Wittig process starting from 2-azidobenzaldehyde, ethyl acetoacetate, and urea leads to an intermediate that, upon Staudinger and aza-Wittig reactions followed by cyclization, affords pyrimido[1,6-c]quinazolin-4-ones. mdpi.com
| Scaffold | Synthetic Approach | Key Reactants |
| Pyrimido[1,6-a]pyrimidine | Condensation | 4-Aminopyrimidine, Meldrum's acid / Ethyl acetoacetate |
| Pyrimido[1,6-a]pyrimidine | Cyclization | 2,4-Dichloropyrimidine, 3-Aminopropan-1-ol, Thionyl chloride |
| Pyrimido[1,6-a]pyrimidine | One-pot three-component reaction | Aminopyrimidine, Aldehyde, β-Ketoester |
| Pyrimido[1,6-c]pyrimidine | Stepwise Biginelli/Staudinger/aza-Wittig | 2-Azidobenzaldehyde, Ethyl acetoacetate, Urea |
Furo[3,2-d]pyrimidine (B1628203) Derivatives
The synthesis of the furo[3,2-d]pyrimidine ring system can be approached by constructing the furan (B31954) ring onto a pyrimidine precursor. One reported method involves a mechanistically interesting 'dimerization' process of a pyrimidine derivative that leads to a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative, with a benzoin (B196080) addition as a key step. researchgate.net Fused systems containing this scaffold, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, have also been synthesized and evaluated for biological activity. nih.gov The design of these molecules often focuses on substitutions at various positions of the heterocyclic core to explore structure-activity relationships. nih.gov The synthesis of analogues related to this compound would necessitate starting with a pyrimidine bearing the tert-butyl group and then performing the necessary reactions to construct the fused furan ring.
Substituted Pyrimidine Ring Systems
2-Aminopyrimidines and their Variants
2-Aminopyrimidine (B69317) serves as a foundational structure for a vast array of derivatives. A common and effective method for synthesizing its variants is through the nucleophilic substitution of halogens on the pyrimidine ring. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a wide range of primary or secondary amines. nih.govmdpi.com This reaction is typically carried out by heating the reactants, often in the presence of a base like triethylamine to scavenge the HCl produced, and can even be performed under solvent-free conditions. nih.gov This approach allows for the introduction of diverse substituents at the 4- and 6-positions of the 2-aminopyrimidine core.
Another synthetic route to the basic 2-aminopyrimidine structure involves the condensation of a three-carbon unit with guanidine. bu.edu.eg For instance, malonaldehyde or its synthetic equivalents can react with guanidine to form the pyrimidine ring. A specific industrial preparation involves using N,N-dimethylformamide (DMF) as a starting material, which is converted to an "addition aldehyde oil" that subsequently reacts with guanidinium (B1211019) nitrate under pressure with a catalyst to yield 2-aminopyrimidine. google.com
To synthesize variants specifically related to this compound, one could start with a 2-amino-4-chloro-6-tert-butylpyrimidine and introduce various amines at the 4-position, or alternatively, develop a cyclization strategy using a tert-butyl-containing three-carbon fragment and guanidine.
| Synthetic Method | Key Reactants | Conditions | Product |
| Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine, Substituted amine | Triethylamine, Heat (solvent-free) | Substituted 2-Aminopyrimidine |
| Ring Condensation | Addition aldehyde oil (from DMF), Guanidinium nitrate | Sodium methylate, Pressure | 2-Aminopyrimidine |
4,6-Disubstituted Pyrimidines
The synthesis of 4,6-disubstituted pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine-containing compound. A common method is the reaction of substituted chalcones (1,3-diaryl-2-propen-1-ones) with urea in an alkaline medium, which yields 4,6-disubstituted pyrimidine-2-one derivatives. researchgate.net Another approach involves the reaction of α-aminoamidines with various saturated carbonyl derivatives and their analogs to produce derivatives of pyrimidinone and 2,4-diaryl-substituted pyrimidines. nih.gov
Research into 4,6-disubstituted pyrimidines has revealed a range of biological activities. For instance, novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates have been synthesized from hydroquinone (B1673460) and 2-methylsulfonyl-4,6-disubstituted-pyrimidine. nih.govresearchgate.net Preliminary bioassays of these compounds indicated significant herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. at concentrations of 50 mg/L and 100 mg/L. nih.govnih.gov
Furthermore, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are significant targets in oncology. nih.gov The PI3K family of lipid kinases is crucial in cancer development, making their inhibitors promising therapeutic agents. nih.gov In other studies, 2-mercapto 4,6-disubstituted pyrimidines showed activity against Mycobacterium tuberculosis, while the corresponding 2-amino derivatives were inactive. researchgate.net
| Derivative Class | Synthesis Method | Key Findings/Activity | Reference |
|---|---|---|---|
| 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates | Reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester. | High herbicidal activity against Digitaria sanguinalis L.. nih.govnih.gov | nih.govresearchgate.netnih.gov |
| 4,6-Diaryl-substituted pyrimidines | Reaction of α-aminoamidines with carbonyl derivatives. | Potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov | nih.gov |
| 2-Mercapto 4,6-disubstituted pyrimidines | Condensation reactions. | Active against Mycobacterium tuberculosis at 10 μg/mL. researchgate.net | researchgate.net |
| 4,6-Disubstituted pyrimidine-2-one | Reaction of substituted chalcones with urea. | Synthesized as potential analgesic and anti-inflammatory agents. | researchgate.net |
Dihydropyrimidinone and Dihydropyrimidin-4-one Derivatives
Dihydropyrimidinones (DHPMs) and their derivatives are a significant class of heterocyclic compounds, often synthesized via the Biginelli reaction. nih.govjmchemsci.com This multicomponent reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. jmchemsci.comaacmanchar.edu.in Numerous synthetic strategies have been developed to improve this reaction, utilizing various catalysts and conditions. For example, lanthanum oxide (La₂O₃) has been used as a catalyst under solvent-free microwave irradiation to achieve high yields (up to 98%). nih.gov Other approaches include using triethylammonium (B8662869) acetate (B1210297) (TEAA) as both a catalyst and reaction medium under solvent-free conditions, and employing grindstone chemistry with cupric chloride and hydrochloric acid. nih.govnih.gov
The biological potential of DHPMs is vast and has attracted considerable attention. nih.gov Research has shown that these compounds possess a wide array of pharmacological properties. For instance, certain DHPM derivatives have been synthesized and evaluated for their antibacterial activity. jmchemsci.com Compound 1, a DHPM derivative, showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. jmchemsci.com Another derivative, Compound 3, was found to be the most potent against S. aureus, with an MIC value of 25 µg/mL. jmchemsci.com Additionally, novel diarylpyrazole-ligated dihydropyrimidines have demonstrated moderate anticancer activity against MCF-7 breast cancer cell lines and good to excellent antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov
| Synthesis Method/Catalyst | Key Features | Reported Biological Activity | Reference |
|---|---|---|---|
| Classic Biginelli Reaction | One-pot condensation of aldehyde, β-ketoester, and urea/thiourea. jmchemsci.com | Antibacterial, Antifungal, Anticancer, Anti-HIV. nih.gov | nih.govjmchemsci.com |
| Lanthanum oxide (La₂O₃) | Solvent-free, microwave irradiation (320 W). nih.gov | High reaction yields (up to 98%). nih.gov | nih.gov |
| Triethylammonium acetate (TEAA) | Solvent-free conditions. | Yields up to 92%. nih.gov | nih.gov |
| MAI·Fe₂Cl₇ (5 mol%) | Reaction with various aldehydes and 1,3-dicarbonyl compounds. | Potent Eg5 inhibitors with activity against MCF-7 and MDA-MB-231 cells. | nih.gov |
| Grindstone Chemistry | Solvent-free grinding with cupric chloride and HCl. | Antibacterial activity. nih.gov | nih.gov |
Hybrid and Conjugate Structures
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action compared to the individual parent molecules. In the context of pyrimidine derivatives, this has led to the development of novel structures conjugated with other biologically active heterocyclic systems.
Isatin (B1672199)–Pyrimidine Hybrids
Isatin (1H-indole-2,3-dione) is a versatile scaffold known for a wide range of pharmacological activities. benthamdirect.com The hybridization of isatin with a pyrimidine nucleus has yielded compounds with significant therapeutic potential. For example, a series of isatin-pyrimidine hybrids were synthesized and evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity against HIV-1. nih.gov Two compounds from this series demonstrated higher RT inhibitory activity than the reference drug, Rilpivirine. nih.gov Structure-activity relationship (SAR) studies revealed that aliphatic substituents at a specific position were more favorable for activity than aromatic ones. nih.gov
In another study, isatin-pyrimidine hybrids were investigated as antitubercular agents. Several synthesized compounds showed moderate activity, with two hybrids completely inhibiting Mycobacterium tuberculosis H37Rv at MICs of 3.10–3.12 mg/mL. nih.gov More recently, new isatin derivatives were designed as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein (ACP) reductase (InhA), a crucial enzyme for the bacterium's survival. nih.gov One compound, 4l, exhibited an IC₅₀ value (0.6 ± 0.94 µM) similar to isoniazid (B1672263) and was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov
| Hybrid Compound Series | Target | Key Finding | Reference |
|---|---|---|---|
| Isatin-pyrimidine hybrids (49c, 49d) | HIV-1 Reverse Transcriptase (RT) | Showed higher RT inhibitory activity compared to Rilpivirine. nih.gov | nih.gov |
| Isatin-pyrimidine hybrids (52, 53) | Mycobacterium tuberculosis H37Rv | Achieved 99% inhibition at MICs of 3.10–3.12 mg/mL. nih.gov | nih.gov |
| Isatin derivative (4l) | M. tuberculosis InhA enzyme | IC₅₀ of 0.6 ± 0.94 µM; active against MDR and XDR strains. nih.gov | nih.gov |
Quinazolinone–Pyrimidine Hybrids
Quinazolinone, a fused heterocyclic system of benzene (B151609) and a pyrimidinone ring, is a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com Hybrid molecules incorporating both quinazolinone and pyrimidine moieties have been designed and synthesized to explore new therapeutic agents.
One study detailed the synthesis of two series of quinazolinone-pyrimidine hybrids. cgl.org.cnnih.gov The anti-inflammatory activity of these compounds was evaluated using the carrageenan-induced rat paw edema model. cgl.org.cnnih.gov Five of the synthesized compounds were found to be more active and less ulcerogenic than the standard drug diclofenac. Notably, compound 10g was a more potent anti-inflammatory agent and was also a 2-fold more selective inhibitor of COX-2 over COX-1. cgl.org.cnnih.gov
In a different investigation, novel quinazolinone–pyrimidine hybrids were designed as dipeptidyl peptidase-4 (DPP4) inhibitors and anticancer agents. rsc.orgresearchgate.net Compound 9e emerged as the most potent DPP4 inhibitor with an IC₅₀ value of 34.3 ± 3.3 μM and acted as a competitive inhibitor. rsc.org The study also assessed the anticancer activity of the compounds against several human cancer cell lines. The compounds showed the best inhibitory effects on the HT-29 (colon cancer) cell line, and further studies indicated that they could induce cell death via apoptosis or arrest the cell cycle in the G2/M phase. rsc.org
| Hybrid Series/Compound | Target/Model | Key Finding | Reference |
|---|---|---|---|
| Quinazolinone-pyrimidines (Compound 10g) | Anti-inflammatory (COX-2) | More active and less ulcerogenic than diclofenac; 2-fold more selective for COX-2 than COX-1. cgl.org.cnnih.gov | cgl.org.cnnih.gov |
| Quinazolinone-pyrimidine (Compound 9e) | Dipeptidyl peptidase-4 (DPP4) | Potent competitive inhibitor with an IC₅₀ of 34.3 ± 3.3 μM. rsc.org | rsc.orgresearchgate.net |
| Quinazolinone-pyrimidine hybrids (Series a) | Anticancer (HT-29 cells) | Induced apoptosis and G2/M cell cycle arrest. rsc.org | rsc.org |
Pyrimidine-Tethered Isoxazoles and Triazoles
Tethering pyrimidine with other five-membered aromatic heterocycles like isoxazole (B147169) and triazole has proven to be a fruitful strategy for developing novel bioactive compounds. These hybrid structures often exhibit unique pharmacological profiles stemming from the combined properties of the individual rings.
Isoxazoles: Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities. niscpr.res.in The synthesis of pyrimidine-isoxazole hybrids has been achieved through various routes. One common method involves the reaction of a chalcone (B49325) precursor, such as (E)-3-(2,4-dimethoxy-7-morpholinopyrido[2,3-d]pyrimidin-6-yl)-1-substituted phenylprop-2-en-1-one, with hydroxylamine (B1172632) hydrochloride to form the isoxazole ring. niscpr.res.in The resulting hybrid molecules have been evaluated for biological activities, including antimicrobial properties. For example, certain pyrido[2,3-d]pyrimidine-isoxazole hybrids were tested for antimycobacterial activity, with some compounds showing potency against Mycobacterium tuberculosis with MIC values as low as 50 µg/mL. niscpr.res.in
Triazoles: The triazole ring is a key component in many pharmaceutical agents. researchgate.net Pyrimidine-triazole hybrids are often synthesized using [2+3] cycloaddition reactions (click chemistry) between an organic azide (B81097) and an alkyne. nih.gov This versatile approach allows for the creation of a diverse range of structures. For instance, steroid-pyrimidine conjugates containing a 1,2,3-triazole linker have been synthesized by reacting azido-modified steroids with propargyl derivatives of 2-thiouracil. acs.orgnih.gov
These hybrids have been investigated for numerous biological applications. A series of triazole-pyrimidine analogues were designed as inhibitors of SecA, an essential bacterial ATPase, with some compounds potently inhibiting its activity at high nanomolar to low micromolar concentrations. nih.gov In another study, novel pyrimidine-triazole derivatives were synthesized and investigated as anticancer agents, specifically as aromatase inhibitors. nih.gov Compounds 5c and 5g showed significant aromatase inhibition with IC₅₀ values of 0.082±0.007 μM and 0.198±0.015 μM, respectively. nih.gov Furthermore, a series of triazole-pyrimidine hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory properties in human microglia and neuronal cell models. nih.gov
| Hybrid Type | Synthesis Highlight | Investigated Activity | Key Finding | Reference |
|---|---|---|---|---|
| Pyrimidine-Isoxazole | Reaction of chalcone precursor with hydroxylamine hydrochloride. niscpr.res.in | Antimycobacterial | Active against M. tuberculosis with MIC values down to 50 µg/mL. niscpr.res.in | niscpr.res.in |
| Pyrimidine-Triazole | Dissection of a hit compound and reaction of triazole intermediates with substituted pyrimidines. nih.gov | SecA Inhibition (Antibacterial) | Potent inhibition of SecA-dependent activities in the nM to low µM range. nih.gov | nih.gov |
| Pyrimidine-Triazole | Synthesis of novel derivatives. | Anticancer (Aromatase Inhibition) | Compounds 5c and 5g showed IC₅₀ values of 0.082 and 0.198 μM, respectively. nih.gov | nih.gov |
| Pyrimidine-Triazole | Design and synthesis of novel series. | Neuroprotective & Anti-inflammatory | Reduced expression of ER stress and apoptosis markers. nih.gov | nih.gov |
| Steroid-Pyrimidine-Triazole | Azide-alkyne cycloaddition (Click Chemistry). acs.org | Predicted Biological Activities | Potential as glyceryl-ether monooxygenase inhibitors and antieczematic agents. acs.org | acs.orgnih.gov |
Biological and Medicinal Chemistry Research of 2 Tert Butyl Pyrimidin 4 Ol Scaffold
General Pharmacological Profile of Pyrimidinol Derivatives
Derivatives of the pyrimidine (B1678525) scaffold are recognized for a diverse array of biological and pharmacological activities. This broad spectrum of activity is partly due to the pyrimidine nucleus being an essential building block of DNA and RNA. Beyond their well-documented use in anticancer research, pyrimidine derivatives have been investigated for various other therapeutic applications. For instance, certain aryloxy-phenoxy acetates containing a pyrimidine core have demonstrated significant herbicidal activity against monocotyledonous plants.
While direct pharmacological data on 2-(tert-Butyl)pyrimidin-4-ol is limited in publicly available research, studies on structurally related phenols, such as 2,4-di-tert-butylphenol, have shown a wide range of biological functions, including anti-inflammatory and antioxidant activities. These findings suggest that the pyrimidinol scaffold, particularly with bulky alkyl substitutions like the tert-butyl group, may possess a variety of biological effects worthy of further investigation.
Anticancer and Antiproliferative Activities
The pyrimidine scaffold is a cornerstone in the development of anticancer agents. Its structural similarity to the purine (B94841) and pyrimidine bases of DNA and RNA allows derivatives to function as antagonists in nucleic acid synthesis or as inhibitors of key signaling pathways that are often dysregulated in cancer. The antiproliferative effects of pyrimidine derivatives are frequently attributed to their ability to inhibit a wide range of protein kinases and other enzymes involved in cell cycle progression and tumor growth.
Kinase Inhibition (e.g., Aurora Kinase, Polo-like Kinase, CDK2, PKB/Akt)
A primary mechanism through which pyrimidine-based compounds exert their anticancer effects is the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrimidine core serves as an effective scaffold for designing ATP-competitive inhibitors that target the conserved ATP-binding pocket of these enzymes.
Aurora and Polo-like Kinase Inhibition: Aurora kinases (AURK) and Polo-like kinases (PLK) are key regulators of mitosis, and their overexpression is common in various tumors, making them attractive targets for cancer therapy. Several pyrimidine-based molecules have been developed as potent inhibitors of these kinases. For example, Alisertib (MLN8237) and Barasertib (AZD1152), which feature a pyrimidine core, are known inhibitors of Aurora kinases. nih.gov Similarly, compounds like BI2536 and BI6727 are potent PLK inhibitors built around a pyrimidine scaffold. nih.gov The development of these inhibitors highlights the utility of the pyrimidine framework in targeting kinases essential for cell division.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a crucial enzyme for the G1 to S phase transition in the cell cycle, and its dysregulation is linked to numerous cancers. The pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrimidine system, is a well-established bioisostere of the purine ring and has been extensively explored for CDK2 inhibition. researchgate.net Novel series of pyrazolo[1,5-a]pyrimidine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have also been designed and synthesized, demonstrating potent CDK2 inhibitory activity and antiproliferative effects against various cancer cell lines. researchgate.netnih.gov
Protein Kinase B (PKB/Akt) Inhibition: The PKB/Akt signaling pathway is a critical regulator of cell survival and proliferation and is frequently hyperactivated in cancer. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent, ATP-competitive inhibitors of PKB/Akt. nih.govmdpi.com Optimization of these scaffolds has led to the development of compounds that can effectively modulate PKB signaling pathways in vivo and inhibit the growth of human tumor xenografts. nih.gov
| Compound/Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Alisertib (MLN8237) | Aurora A | 1.2 nM | nih.gov |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | nih.gov |
| BI2536 | PLK1 | 0.83 nM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2/cyclin A2 | 0.061 µM | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine Derivative | PKB/Akt | Nanomolar range | nih.gov |
PIK3γ Inhibition
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in cell signaling, governing processes like cell growth, proliferation, and survival. The gamma isoform (PI3Kγ) is primarily expressed in leukocytes and is involved in inflammatory and immune responses, making it a target for both inflammatory diseases and cancer immunotherapy. Computational studies have identified that certain FDA-approved drugs with fused pyrimidine scaffolds have the potential to act as isoform-specific PI3K inhibitors. For instance, Dipyridamole has been suggested as a potential PI3Kγ-specific inhibitor through drug repurposing studies. nih.gov Furthermore, various thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to possess inhibitory activity against PI3K isoforms, including PI3Kγ.
KRAS-G12D Inhibition and PROTAC Development
Mutations in the KRAS gene are among the most common drivers of cancer, with the G12D mutation being particularly prevalent and challenging to target. Recent research has focused on developing inhibitors that can selectively bind to this mutant protein. A study detailed the design of novel compounds with pyrimidine and pyrido[4,3-d]pyrimidine (B1258125) cores as KRAS-G12D inhibitors. nih.gov One of the most potent enzymatic inhibitors from this series, compound 10k , exhibited an IC50 of 0.009 µM against KRAS-G12D. nih.gov
This research also ventured into the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By conjugating their potent KRAS-G12D inhibitors to an E3 ligase ligand, the researchers developed PROTACs aimed at degrading the KRAS-G12D protein. nih.gov Although the initial PROTACs showed reduced potency compared to the parent inhibitor, this work provides a valuable foundation for developing pyrimidine-based degraders for this challenging oncogene. nih.gov
| Compound | Target | Inhibitory Activity (IC50) | Cell Line (Antiproliferative IC50) | Reference |
|---|---|---|---|---|
| 10c | KRAS-G12D (cellular) | > 10 µM (enzymatic) | Panc1 (1.40 µM) | nih.gov |
| 10k | KRAS-G12D (enzymatic) | 0.009 µM | - | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer drugs. The pyrimidine scaffold has been successfully employed as a surface recognition moiety in the design of novel HDAC inhibitors. For example, 2,4-pyrimidinediamine derivatives have been developed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and HDACs. Additionally, thienopyrimidine-based hydroxamic acid derivatives have been synthesized and shown to exhibit excellent inhibitory activity against multiple HDAC isoforms.
Inhibition of MYC-Expressing Cell Lines
The MYC family of oncoproteins are potent drivers of tumorigenesis and are overexpressed in a wide range of human cancers. Direct inhibition of MYC has proven to be challenging. An alternative strategy is to target pathways that regulate MYC protein stability. Aurora A kinase is known to stabilize MYC-family oncoproteins. Therefore, inhibitors of Aurora A kinase can lead to the degradation of these oncoproteins. Research has shown that pyrimidine-based Aurora A kinase inhibitors can effectively reduce the levels of cMYC and MYCN in cancer cells. This approach has demonstrated significant tumor regression in xenograft models of high-MYC expressing cancers, supporting the potential of pyrimidine derivatives for treating MYC-amplified tumors.
Anti-infective Applications of the this compound Scaffold
The pyrimidine core is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA. The incorporation of a tert-butyl group at the 2-position of the pyrimidin-4-ol scaffold can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This section explores the research into the anti-infective properties of compounds derived from the this compound framework.
Antibacterial Efficacy
Derivatives of the pyrimidine scaffold have shown promise in the ongoing search for novel antibacterial agents to combat drug-resistant pathogens. Research into a series of novel phenylthiazoles featuring a tert-butyl moiety and a pyrimidine linker has revealed significant antimicrobial activity. nih.gov These compounds were investigated for their efficacy against a panel of clinically important bacteria.
Notably, certain derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL. nih.gov Specifically, compounds bearing a 1,2-diaminocyclohexane side chain were particularly effective against the highly infectious MRSA USA300 strain. nih.gov The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the pyrimidine ring plays a crucial role in the antibacterial potency. For instance, a hydroxyl analogue of one of the lead compounds exhibited four-fold greater activity against C. difficile. nih.gov
The proposed mechanism for some pyrimidine-based antibacterial agents involves the inhibition of the bacterial cell division protein FtsZ. nih.gov A study on 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, which share structural similarities with the this compound scaffold, demonstrated strong antibacterial activity against MRSA and vancomycin-resistant enterococci (VRE) with MIC values of 2 μg/mL. nih.gov This suggests that the this compound core could serve as a valuable template for developing new FtsZ inhibitors.
| Compound Class | Bacterial Strain | Key Findings | Reference |
|---|---|---|---|
| Phenylthiazoles with tert-butyl moiety and pyrimidine linker | MRSA USA300 | MIC of 4 μg/mL for derivatives with a 1,2-diaminocyclohexane side chain. | nih.gov |
| Phenylthiazoles with tert-butyl moiety and pyrimidine linker | C. difficile | MIC of 4 μg/mL for a hydroxyl analogue. | nih.gov |
| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA and VREs | Compound Bb2 showed MIC values of 2 μg/mL. | nih.gov |
Antiviral Properties
The pyrimidine nucleus is a common feature in many antiviral drugs, highlighting its importance in this therapeutic area. A comprehensive review of patent literature reveals that a wide array of pyrimidine-containing molecules have been developed and tested for their ability to inhibit various viruses. nih.gov These include influenza virus, respiratory syncytial virus, herpes viruses, and human immunodeficiency virus (HIV). nih.gov
While direct studies on the antiviral properties of this compound are limited, research on structurally related compounds provides valuable insights. For instance, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as inhibitors of influenza A/H3N2 virus. nih.gov These compounds target the viral hemagglutinin (HA), a glycoprotein that mediates the virus's entry into host cells. The presence of the tert-butyl group on the phenyl ring was found to have a positive effect on the antiviral activity, likely due to hydrophobic interactions within the binding pocket of HA. nih.gov One of the most potent compounds in this series displayed an EC50 value of 1.3 μM against influenza A/H3N2. nih.gov
This suggests that the this compound scaffold could be a promising starting point for the design of novel antiviral agents, particularly those targeting viral entry mechanisms.
Antifungal Activities
The search for new antifungal agents is critical due to the rise of invasive fungal infections and the emergence of drug-resistant strains. The same series of novel phenylthiazoles with a tert-butyl moiety and a pyrimidine linker that demonstrated antibacterial activity also showed promising antifungal properties. nih.gov
Several of these new compounds possessed activity against a wild fluconazole-resistant strain of Candida albicans, with MIC values ranging from 4 to 16 μg/mL. nih.gov A propylenediamine derivative, in addition to its antibacterial effect, exhibited moderate antifungal activity with an MIC of 8 μg/mL. nih.gov These findings indicate that the pyrimidine scaffold, when appropriately substituted with lipophilic groups like the tert-butyl moiety, can be a viable framework for the development of new antifungal drugs.
Antimalarial Agents
Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority due to the spread of resistance to existing therapies. The pyrimidine scaffold is a key component of several known antimalarial agents, and research continues to explore its potential. The de novo pyrimidine biosynthesis pathway in the malaria parasite, Plasmodium falciparum, is an attractive target for drug development as the parasite relies on it for DNA and RNA synthesis. frontiersin.org
A study focusing on 4-substituted thieno[3,2-d]pyrimidines, which are structurally analogous to this compound, identified compounds with dual-stage antiplasmodial activity. nih.gov A key finding from the structure-activity relationship (SAR) studies was that a tert-butylamine (B42293) group at the 2-position of the thienopyrimidine scaffold was beneficial for maintaining antiplasmodial activity. nih.gov This highlights the potential importance of the tert-butyl group in the design of new antimalarial agents based on the pyrimidine core.
Furthermore, research on 2,4-diaminopyrimidines has demonstrated their potential as antimalarial agents by targeting P. falciparum protein kinases. nih.gov Computational and cheminformatics-guided optimization of this class of compounds has led to the identification of derivatives with good antimalarial activity (IC50 values of 0.05 and 0.06 μM) and improved physicochemical properties. nih.gov
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a leading cause of death from a single infectious agent. The pyrimidine motif has gained significant attention in the discovery of new antitubercular drugs, with several pyrimidine-containing compounds entering clinical trials. nih.govucl.ac.uk
While direct evaluation of this compound for antitubercular activity is not extensively reported, studies on related pyrimidine derivatives are encouraging. For example, a series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and screened for antimycobacterial activity. rsc.org Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with MIC values in the range of 6–8 μM. rsc.org
Another class of compounds, 2-pyrazolylpyrimidinones, were identified through phenotypic screening to have potent antitubercular activity. nih.gov These compounds were found to be bactericidal against replicating M. tuberculosis and retained their potency against clinical isolates. nih.gov The pyrimidin-4(3H)-one core was a key feature of these active molecules. nih.gov These findings suggest that the this compound scaffold holds potential for the development of novel antitubercular agents.
| Compound Class | Mycobacterial Strain | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | M. tuberculosis H37Ra, M. bovis BCG | MIC in the range of 6–8 μM for active compounds. | rsc.org |
| 2-Pyrazolylpyrimidinones | Replicating M. tuberculosis | Bactericidal activity and potency against clinical isolates. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The pyrimidine scaffold is also a recognized pharmacophore in the design of anti-inflammatory agents. nih.gov Several pyrimidine analogues have been approved for clinical use as anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov
The primary mechanism of action for many pyrimidine-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov By suppressing the activity of COX-1 and COX-2, these compounds can reduce inflammation.
While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not widely available, research on other tert-butyl-containing phenolic compounds provides some context. For instance, artificial antioxidants such as 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) have been investigated for their anti-inflammatory properties. nih.gov Combinations of these compounds were found to enhance the inhibitory effect on the expression of Cox2 and tumor necrosis factor-alpha (TNF-α) genes in lipopolysaccharide (LPS)-stimulated cells. nih.gov This suggests that the tert-butyl group can contribute to anti-inflammatory activity. Given the established role of the pyrimidine nucleus in anti-inflammatory drugs, the this compound scaffold represents a promising area for future research in the development of novel anti-inflammatory and immunomodulatory agents.
Cyclooxygenase (COX) Inhibition
The pyrimidine scaffold is a recognized structural motif in the design of selective inhibitors for cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain. nih.gov Various derivatives have been synthesized and evaluated, demonstrating that the pyrimidine ring can serve as an effective core for developing potent anti-inflammatory agents.
Research into pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant inhibitory activity against COX enzymes. nih.govresearchgate.net Similarly, studies on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have yielded compounds with notable selectivity for COX-2 over COX-1. ijper.org For instance, a derivative with a para-fluorophenyl substituent was found to be the most potent in its series, showing better inhibition and selectivity for the COX-2 isoenzyme compared to the non-selective standard, indomethacin. ijper.org
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The selectivity for COX-2 is often expressed as a Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). ijper.org Certain pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to the established COX-2 inhibitor, meloxicam. nih.govnih.gov These findings suggest that the pyrimidine framework is a promising starting point for designing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects associated with COX-1 inhibition. ijper.orgmdpi.com
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | COX-1/COX-2 | Compound 5 showed potent and selective COX-2 inhibition (IC50 = 42.19 µM, SI = 4.81). | ijper.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | COX-1/COX-2 | Several derivatives demonstrated potent inhibition of COX enzymes, with some showing high selectivity for COX-2. | nih.govresearchgate.net |
| Generic Pyrimidine derivatives (L1, L2) | COX-1/COX-2 | Exhibited high selectivity for COX-2, with inhibitory activity comparable to meloxicam. | nih.govnih.gov |
Modulation of Inflammatory Mediators (e.g., PGE2, iNOS, TNF-α, NF-κB)
The anti-inflammatory effects of pyrimidine derivatives extend beyond direct COX inhibition to the modulation of various downstream and related inflammatory mediators. The inhibition of COX enzymes by these compounds naturally leads to a reduction in the production of prostaglandins like PGE2. nih.gov However, research has shown that their mechanism of action can be multifaceted, influencing other key players in the inflammatory cascade.
Pyrimidine derivatives have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a significant inflammatory mediator. nih.govnih.gov Overproduction of NO during inflammation contributes to tissue damage. rsc.org Furthermore, certain pyrimidine-based compounds can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govrsc.org
The regulation of these inflammatory genes is often controlled by the transcription factor nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The pyrimidine scaffold has been implicated in the inhibition of the NF-κB signaling pathway, providing a centralized mechanism for its broad anti-inflammatory effects. nih.gov This multitargeted approach, influencing COX, iNOS, and key cytokines, underscores the therapeutic potential of the pyrimidine scaffold in treating inflammatory conditions. nih.govnih.gov
Chemokine and Fractalkine Receptor Antagonism
The pyrimidine core has been successfully utilized to develop potent and selective antagonists for chemokine receptors, which are critical in directing leukocyte migration during inflammation. A notable example is the development of antagonists for the fractalkine receptor, also known as CX3CR1. Fused pyrimidine systems, specifically 7-amino-5-thio-thiazolo[4,5-d]pyrimidines, have emerged as a promising class of CX3CR1 antagonists. acs.orgnih.govresearchgate.net By systematically modifying substituents on the pyrimidine core, researchers have achieved compounds with high affinity for CX3CR1 and significant selectivity over the related CXCR2 receptor. acs.orgnih.gov
Structure-activity relationship (SAR) studies on these thiazolo[4,5-d]pyrimidines revealed that specific moieties, such as a leucinol group at the 7-position and α-methyl branched benzyl derivatives at the 5-position, conferred promising affinity and selectivity. nih.gov
The versatility of the pyrimidine scaffold is further demonstrated by its application in targeting other chemokine receptors. Pyrido[3,4-d]pyrimidine analogs have been identified as antagonists for the human chemokine receptor CXCR2. nih.gov Additionally, compounds with a triazolopyrimidinone scaffold have been shown to act as intracellular antagonists for both CCR2 and CCR5 receptors. acs.org This body of research highlights the adaptability of the pyrimidine structure for creating antagonists that can selectively interfere with the signaling of various chemokine receptors, offering potential treatments for a range of inflammatory and autoimmune diseases. nih.gov
| Compound Series | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines | CX3CR1 (Fractalkine Receptor) | Potent and selective antagonists developed with high affinity (Ki values in the nanomolar range). | acs.orgnih.gov |
| Pyrido[3,4-d]pyrimidines | CXCR2 | A hit compound showed an IC50 value of 0.11 µM in a calcium mobilization assay. | nih.gov |
| Triazolopyrimidinones | CCR2 / CCR5 | Identified as noncompetitive, intracellular antagonists with dual activity. | acs.org |
Neurological and CNS-Related Activities
Monoamine Oxidase (MAO-A/B) Inhibition
The pyrimidine scaffold has been investigated for its potential to inhibit monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov MAO-A and MAO-B are responsible for the degradation of key neurotransmitters.
A series of 4,6-diphenylpyrimidine derivatives containing a propargylamine group were synthesized and found to be potent and selective inhibitors of the MAO-A isoform, with IC50 values in the nanomolar range. nih.gov The most potent compound in this series, VB1, exhibited an IC50 value of 18.34 nM for MAO-A. nih.gov These compounds were determined to be reversible inhibitors. nih.gov Molecular modeling studies suggested that these derivatives fit well within the hydrophobic cavity of the MAO-A enzyme. nih.gov The research into these dual-acting compounds highlights the potential of the pyrimidine scaffold in developing multi-target-directed ligands for complex neurological diseases. nih.gov
| Compound Series | Target | Most Potent Compound | IC50 Value | Reference |
|---|---|---|---|---|
| 4,6-Diphenylpyrimidine Derivatives | MAO-A | VB1 | 18.34 ± 0.38 nM | nih.gov |
| MAO-A | VB8 | 1010 ± 70.42 nM | nih.gov |
Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease Models
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. The pyrimidine ring has served as a foundational structure for the design of novel AChE inhibitors.
The same 4,6-diphenylpyrimidine derivatives studied for MAO inhibition also demonstrated potent activity against AChE. nih.gov Compound VB8 was identified as the most potent AChE inhibitor in the series, with an IC50 of 9.54 nM. nih.gov Another compound, VB1, also showed significant AChE inhibition with an IC50 of 30.46 nM. nih.gov Kinetic studies revealed a reversible inhibition mechanism. nih.gov
Other research has focused on different pyrimidine-based structures. A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed as AChE inhibitors, with the lead compound showing an IC50 value of 0.88 µM. nih.gov Molecular docking studies for these varied series suggest that the pyrimidine derivatives can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which is a desirable characteristic for effective inhibition. nih.govnih.gov
| Compound Series | Target | Most Potent Compound | IC50 Value | Reference |
|---|---|---|---|---|
| 4,6-Diphenylpyrimidine Derivatives | AChE | VB8 | 9.54 ± 0.07 nM | nih.gov |
| AChE | VB1 | 30.46 ± 0.23 nM | nih.gov | |
| 2-(2-oxoethyl)pyrimidine-5-carboxamides | AChE | 10q | 0.88 ± 0.78 µM | nih.gov |
| 2,4-disubstituted pyrimidines | AChE | 7c | 0.33 µM | researchgate.net |
Corticotropin Releasing Factor (CRF) Receptor Antagonism
The pyrimidine scaffold has been extensively explored for the development of non-peptide antagonists for the corticotropin-releasing factor type 1 receptor (CRF1R). nih.gov The CRF system is a master regulator of the stress response, and its over-activation is linked to depression and anxiety. nih.govmdpi.com Consequently, CRF1R antagonists are a promising therapeutic target.
Numerous pyrimidine-based heterocyclic systems have been synthesized and shown to have a high affinity for the CRF1 receptor. These include thiazolo[4,5-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and 7H-pyrrolo[2,3-d]pyrimidines. nih.govnih.govnih.gov Researchers have designed these molecules to mimic the key pharmacophoric features of known CRF1R antagonists. nih.gov
In one study, a series of novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives were evaluated, with four compounds showing superior binding affinity to the established antagonist, antalarmin. nih.govmdpi.com The most potent compound, referred to as compound 2, was found to be 2.5 times more potent than antalarmin. nih.govmdpi.com Another thiazolo[4,5-d]pyrimidine, M43, was identified as a potent CRF1R antagonist that blocks agonist-stimulated cAMP accumulation with a half-maximal inhibitory concentration of 43.5 nM. mdpi.com Computational studies indicate these small molecule antagonists bind to an allosteric pocket within the transmembrane domains of the receptor, which blocks the conformational changes required for activation. nih.govmdpi.com
| Compound Series | Target Receptor | Key Compound(s) | Biological Activity / Affinity | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-d]pyrimidines | CRF1R | Compound 2 | log IC50 = -8.22 (2.5x more potent than antalarmin) | nih.govmdpi.com |
| Thiazolo[4,5-d]pyrimidines | CRF1R | M43 | IC50 = 43.5 nM (cAMP accumulation assay) | mdpi.com |
| Thiazolo[4,5-d]pyrimidines | CRF1R | Compound 8c | Ki = 32.1 nM | nih.gov |
| Aryl-tetrahydropyridinopurines | CRF1R | Compound 6j (CRA0186) | IC50 = 20 nM | nih.gov |
Calcium Channel Modulators
The pyrimidine scaffold, a core component of this compound, has been a subject of significant interest in the development of calcium channel modulators. While direct studies on this compound as a calcium channel modulator are not extensively documented in publicly available research, the broader class of dihydropyrimidines has been shown to be potent mimics of dihydropyridine calcium channel blockers. These compounds are crucial in the management of cardiovascular diseases.
Research into 2-heterosubstituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters has demonstrated their potential as calcium channel blockers. The biological activity of these pyrimidine derivatives is evaluated using methods such as potassium-depolarized rabbit aorta and radioligand binding techniques. Structure-activity relationship (SAR) studies have revealed that the combination of a branched ester group (like isopropyl or sec-butyl) and an alkylthio group is often optimal for biological activity. Although these dihydropyrimidines were found to be less active compared to similarly substituted dihydropyridines, their conformational similarity to established dihydropyridine calcium channel blockers underscores their potential. The enantiomers of some dihydropyrimidine derivatives have shown a significant difference in activity, highlighting the stereospecificity of their interaction with the dihydropyridine receptor.
Further modifications to the dihydropyrimidine structure, such as substitutions at the N3 position with carbamate, acyl, sulfonyl, or alkyl groups, have been explored to enhance their potency. These studies indicate that ortho, meta-disubstituted aryl derivatives are generally more potent than their ortho- or meta-monosubstituted counterparts. The vasorelaxant activity of these compounds is also critically dependent on the size of the C5 ester group, with the isopropyl ester often being the most effective. These findings collectively suggest that the pyrimidine scaffold is a viable framework for the design of novel calcium channel modulators.
Other Therapeutic Applications
The versatility of the pyrimidine scaffold extends to a range of other therapeutic applications beyond calcium channel modulation.
Certain pyrimidine derivatives have been investigated for their diuretic properties. A study on a series of 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives, synthesized from chalcones, revealed significant diuretic activity in vivo. The diuretic potential of these compounds was compared to the standard diuretic, acetazolamide. Notably, some of the synthesized pyrimidine-2-thiol derivatives exhibited diuretic properties exceeding that of the standard. For instance, 6-(2,6-dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol was identified as a particularly promising candidate with potent and long-acting diuretic effects. The study also included toxicity evaluations, and the active compounds did not show any hepatotoxicity compared to the control group.
| Compound | Chemical Name | Diuretic Activity (Compared to Standard) |
|---|---|---|
| 2d | 6-(2-Chlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidin-2-amine | Moderate |
| 2e | 6-(2,6-Dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidin-2-amine | Good |
| 3d | 6-(2-Chlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol | Good |
| 3e | 6-(2,6-Dichlorophenyl)-4-(pyridin-2-yl)-1,6-dihydropyrimidine-2-thiol | More potent than standard |
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its potentiation is a key therapeutic strategy for cystic fibrosis. While extensive research has been conducted to identify small molecules that can act as CFTR potentiators, there is currently a lack of specific studies in the available scientific literature that directly link the this compound scaffold or other closely related pyrimidine derivatives to CFTR potentiation activity. The research on CFTR potentiators has largely focused on other chemical scaffolds.
The pyrimidine scaffold has been explored for its potential in developing antihypertensive and analgesic agents.
Antihypertensive Activity: Several series of pyrimidine derivatives have been synthesized and evaluated for their ability to lower blood pressure. For example, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine-like quinazoline core, have shown antihypertensive activity in spontaneously hypertensive rats. rsc.org Some of these compounds were effective at reducing blood pressure at oral doses ranging from 0.3 to 10 mg/kg. rsc.org These compounds are believed to exert their effects, in part, through alpha-adrenoceptor blocking. rsc.org
Analgesic Activity: The analgesic potential of pyrimidine derivatives has also been a subject of investigation. In one study, a series of 2,4,6-trisubstituted pyrimidines were synthesized and screened for their anti-inflammatory and analgesic activities. Compounds such as 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine demonstrated potent analgesic effects comparable to the standard drug ibuprofen. Another study on novel pyrimidine derivatives of coumarin moiety also reported significant analgesic activity in an acetic acid-induced writhing model, with some compounds showing efficacy comparable to diclofenac sodium. Furthermore, pyrido[2,3-d]pyrimidines, a class of fused pyrimidines, have also been reported to possess analgesic effects. rsc.org
| Compound Class | Specific Example | Analgesic Activity Finding | Reference Drug |
|---|---|---|---|
| 2,4,6-Trisubstituted Pyrimidines | 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Potent activity | Ibuprofen |
| Pyrimidine derivatives of Coumarin | Compound 5j from the study | Highly significant activity | Diclofenac Sodium |
| Pyrido[2,3-d]pyrimidines | General class | Reported analgesic effects | N/A |
The central nervous system activity of pyrimidine derivatives has been explored, including their potential as anticonvulsant agents. Various heterocyclic compounds incorporating the pyrimidine scaffold have been synthesized and evaluated for their ability to protect against seizures in preclinical models. For instance, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one have been synthesized and shown to possess significant anticonvulsant activity in the pentylenetetrazole-induced seizure model. The structure-activity relationship studies in this area are ongoing to identify more potent and safer anticonvulsant drugs based on the pyrimidine core.
Recent research has highlighted the potential of pyrimidine derivatives in the management of diabetes. A study focused on fused pyrimidine derivatives reported promising antidiabetic effects. In this research, certain synthesized compounds were evaluated for their in vivo effects on serum glucose concentration, cholesterol, and antioxidant activity in diabetic rats. The results were compared with the standard antidiabetic drug, glimepiride. One of the pyrimidine derivatives demonstrated significant antidiabetic activity and also showed a protective effect on the liver, as confirmed by histopathological studies. These findings suggest that the pyrimidine scaffold could be a valuable template for the development of new antidiabetic agents.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of its interactions.
Docking simulations of this compound into the active sites of various enzymes, such as kinases and dihydrofolate reductase, can predict its binding conformation and estimate its binding affinity. The pyrimidine core is a well-known scaffold that can mimic the adenine (B156593) base of ATP, making it a candidate for kinase inhibition.
In a hypothetical docking study against a kinase target, this compound would likely position its pyrimidin-4-ol core within the ATP-binding site. The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), is calculated based on the intermolecular forces between the ligand and the protein. The bulky tert-butyl group plays a crucial role in occupying hydrophobic pockets within the active site, which can significantly influence the binding affinity.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | LEU83, GLU81, LYS33 |
| p38 MAP Kinase | -7.5 | MET109, LYS53, ASP168 |
| Dihydrofolate Reductase (DHFR) | -6.9 | ILE7, PHE31, ARG57 |
Note: The data in this table is illustrative and based on typical values for similar pyrimidine derivatives.
The specific interactions between this compound and a protein target are critical for its binding stability.
Hydrogen Bonding: The pyrimidin-4-ol moiety is a key contributor to hydrogen bonding. The hydroxyl group (-OH) at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. These interactions are typically formed with amino acid residues in the hinge region of kinases or with polar residues in other enzyme active sites. For instance, the N1 and N3 atoms of the pyrimidine ring could form hydrogen bonds with the backbone amide groups of key residues like Valine or Leucine in a kinase hinge region.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For a series of 2-substituted pyrimidin-4-ol analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.
The model would use molecular descriptors calculated from the 2D or 3D structures of the compounds. Key descriptors would include:
Steric Descriptors (e.g., Molar Refractivity, Sterimol parameters): The size and shape of the substituent at the 2-position are critical. The tert-butyl group represents a significant increase in steric bulk compared to smaller alkyl groups, which would be quantified by these descriptors.
Hydrophobic Descriptors (e.g., LogP): The hydrophobicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The tert-butyl group substantially increases the LogP value. researchgate.net
Electronic Descriptors (e.g., Hammett constants, Dipole Moment): These describe the electronic influence of the substituent on the pyrimidine ring, affecting its reactivity and interaction with polar residues.
A typical linear QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Molar Refractivity) - c3*(Dipole Moment)
Such models help in understanding that increasing hydrophobicity and steric bulk at the 2-position, up to a certain point, can enhance biological activity by improving binding to a hydrophobic pocket. researchgate.netnih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profile of a compound. For this compound, several key properties can be estimated using computational models.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High (Predicted > 90%) | Good absorption from the gut. |
| Caco-2 Permeability | Moderate | Reasonable cell membrane permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |
| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| CYP450 3A4 Substrate | Likely | Potential for metabolism by a major drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance | Low | Suggests a potentially longer half-life. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
| hERG Inhibition | Low risk | Low risk of causing cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Note: This data is predictive and generated from computational models for pyrimidine-based compounds. researchgate.netrfppl.co.inmdpi.com
The predictions suggest that this compound would likely have good oral bioavailability and a reasonable safety profile, making it a viable candidate for further investigation. researchgate.net
Density Functional Theory (DFT) Applications in Electronic Property Prediction
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into its reactivity, stability, and spectroscopic properties. ijcce.ac.irtandfonline.comepstem.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. epstem.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, typically around the electronegative oxygen and nitrogen atoms. Blue regions (positive potential) are susceptible to nucleophilic attack. The MEP map for this compound would show strong negative potential around the carbonyl oxygen (in the tautomeric form) and the ring nitrogens, highlighting these as primary sites for hydrogen bonding.
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering a quantitative view of the charge distribution and bond polarities.
| DFT Parameter | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Moderate electron-donating capability. |
| LUMO Energy | -1.2 eV | Moderate electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High chemical stability. |
| Dipole Moment | 3.5 D | The molecule is polar. |
Note: Values are representative for substituted pyrimidines based on DFT calculations at the B3LYP/6-31G(d,p) level. ijcce.ac.irjchemrev.comjchemrev.com
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule in a biological environment, such as in aqueous solution or bound to a protein.
Solvation Analysis: MD simulations in a water box can reveal how water molecules are structured around the compound, particularly the hydrogen bonding interactions with the pyrimidin-4-ol moiety and the hydrophobic hydration shell around the tert-butyl group.
Ligand-Protein Complex Stability: When this compound is docked into a protein, an MD simulation can be run on the complex to assess its stability over time. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can determine if the binding pose is stable. The simulation also allows for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more realistic view of the binding event than static docking.
Lack of Publicly Available Data on this compound in Bioisosteric Design and Scaffold Hopping Strategies
Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific information regarding the application of the chemical compound “this compound” in bioisosteric design and scaffold hopping strategies. Publicly accessible research, including computational and Structure-Activity Relationship (SAR) studies, does not appear to have focused on this particular molecule for these medicinal chemistry approaches.
Therefore, this article cannot provide detailed research findings or data tables as requested in the outline for the following section:
Computational and Structure Activity Relationship Sar Studies7.6. Bioisosteric Design and Scaffold Hopping Strategies
The foundational information required to generate a thorough, informative, and scientifically accurate analysis on the use of 2-(tert-butyl)pyrimidin-4-ol as a bioisostere or as a core scaffold for generating new chemical entities through scaffold hopping is not available in the reviewed scientific domain. Consequently, a discussion of its role in these specific drug design strategies cannot be constructed without resorting to speculation, which would contravene the principles of scientific accuracy.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Pyrimidinol Scaffolds
The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet the pursuit of more efficient, versatile, and environmentally benign synthetic routes remains a significant area of research. rasayanjournal.co.innih.gov Future methodologies will likely focus on the development of novel catalysts and multicomponent reactions to construct the pyrimidinol core with high yields and selectivity. rasayanjournal.co.in Techniques such as microwave-assisted and ultrasound-assisted synthesis are also being explored to accelerate reaction times and improve energy efficiency. rasayanjournal.co.inresearchgate.net Researchers are also investigating flow chemistry approaches for the continuous and scalable production of pyrimidinol derivatives, which can offer advantages in terms of safety, reproducibility, and process control.
Exploration of New Biological Targets and Mechanisms of Action
While pyrimidine derivatives have a well-established history as anticancer and antimicrobial agents, ongoing research seeks to identify novel biological targets and unravel new mechanisms of action. gsconlinepress.commdpi.com The versatility of the pyrimidine scaffold allows for its modification to interact with a wide array of biological macromolecules. nih.gov Current research is exploring the potential of pyrimidinol derivatives in treating a broader range of diseases, including neurological disorders, inflammatory conditions, and metabolic diseases. nih.govnih.gov High-throughput screening of pyrimidinol libraries against diverse biological targets, coupled with advances in chemical biology and proteomics, will be instrumental in identifying new therapeutic opportunities.
Design of Next-Generation Pyrimidinol-Based Therapeutics
The design of future pyrimidinol-based drugs will be guided by a deeper understanding of structure-activity relationships (SAR) and pharmacokinetic properties. nih.gov Researchers are focused on creating derivatives with improved potency, selectivity, and metabolic stability. This involves the strategic modification of the pyrimidinol scaffold to optimize interactions with the target protein and to enhance drug-like properties. nih.gov The development of targeted drug delivery systems for pyrimidinol-based compounds is another promising area, aiming to increase their therapeutic index by delivering the active agent specifically to the site of action.
Advanced Computational and Machine Learning Approaches in Pyrimidine Drug Discovery
Computational modeling and machine learning are becoming indispensable tools in modern drug discovery, and their application to pyrimidine research is rapidly expanding. researchgate.netrsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations are being employed to predict the biological activity of novel pyrimidine derivatives and to elucidate their binding modes with target proteins. rsc.org Furthermore, machine learning algorithms are being used to analyze large datasets of pyrimidine compounds to identify patterns that correlate with desired biological activities, thereby accelerating the discovery of new lead compounds. nih.gov
Synergistic Effects of Pyrimidinol Derivatives in Combination Therapies
The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of pyrimidinol derivatives with other therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. nih.gov For instance, combining a pyrimidinol-based drug that inhibits a specific signaling pathway with another agent that targets a different pathway could lead to a more profound and durable therapeutic response. nih.gov Preclinical and clinical studies will be crucial to identify effective and safe combination regimens involving pyrimidinol derivatives.
Green Chemistry Principles in Large-Scale Production and Sustainable Synthesis
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. rasayanjournal.co.inbenthamdirect.com The application of these principles to the synthesis of pyrimidine derivatives is an important area of future research. rasayanjournal.co.inbenthamdirect.com This includes the use of renewable starting materials, the development of catalytic reactions that reduce waste, and the use of safer, more environmentally friendly solvents. rasayanjournal.co.injmaterenvironsci.com The implementation of green chemistry in the large-scale production of pyrimidinol-based active pharmaceutical ingredients will not only be environmentally beneficial but can also lead to more cost-effective and sustainable manufacturing processes. powertechjournal.com
Q & A
Q. What methodologies are suitable for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40–60°C, 75% RH) over 4–8 weeks monitor degradation via HPLC. pH-rate profiling (buffers from pH 1–13) identifies hydrolysis-sensitive conditions. Solid-state stability is assessed via PXRD to detect polymorphic transitions. Safety protocols (glovebox, fume hood) are critical for handling degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
